N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide
Description
Significance of Hybrid Heterocyclic Systems in Medicinal Chemistry
Hybrid heterocyclic systems have emerged as a cornerstone of modern drug discovery due to their ability to integrate diverse pharmacological properties into single molecular entities. By combining structurally distinct heterocycles, researchers can engineer compounds that simultaneously modulate multiple biological targets, thereby addressing complex pathologies such as cancer and microbial resistance. For instance, s-triazine hybrids fused with tetrazole or morpholine moieties demonstrate enhanced cytotoxicity against cancer cell lines compared to their parent scaffolds, with IC~50~ values as low as 0.4 μM in hepatocellular carcinoma models. Similarly, benzimidazole-triazolothiadiazole hybrids exhibit broad-spectrum antiproliferative activity, achieving 50% growth inhibition (GI~50~) at submicromolar concentrations. These examples underscore the paradigm shift toward hybridization strategies, which improve drug efficacy by leveraging complementary electronic and steric features of conjugated heterocycles.
The therapeutic superiority of hybrids stems from their capacity to engage multiple pathways. Triazolopyridazine-indole conjugates, for example, may concurrently inhibit kinase signaling (via the triazolopyridazine core) and disrupt microtubule dynamics (through indole’s planar aromatic system), thereby circumventing resistance mechanisms common in monotherapy approaches. Computational studies further support this synergy, demonstrating that hybrid systems exhibit stronger binding affinities to target proteins than individual pharmacophores.
Molecular Architecture of Triazolopyridazine-Indole Conjugates
The molecular architecture of N-((6-methoxy-triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide features three critical components:
- Triazolopyridazine Core : A fused bicyclic system comprising a 1,2,4-triazole ring condensed with a pyridazine. The 6-methoxy group at position 3 enhances electron-withdrawing characteristics, promoting interactions with kinase ATP-binding pockets.
- Methylene Linker : A -CH~2~- bridge connecting the triazolopyridazine and indole moieties, providing conformational flexibility while maintaining spatial orientation for target engagement.
- Indole Carboxamide : A substituted indole with a carboxamide group at position 3, enabling hydrogen bonding with biological targets such as tubulin or DNA topoisomerases.
This architecture optimizes π-π stacking (via the indole’s aromatic system) and dipole-dipole interactions (through the triazolopyridazine’s electronegative atoms), as evidenced by docking studies of analogous compounds. For example, triazolopyridazine derivatives bearing 5-methylthiazole substituents achieve IC~50~ values of 0.090 μM against c-Met kinase, comparable to the clinical inhibitor Foretinib.
Historical Development of Triazolopyridazine and Indole Pharmacophores
Triazolopyridazine Derivatives : Initially explored as kinase inhibitors, triazolopyridazines gained prominence with the discovery of SAR125844, a c-Met inhibitor effective against non-small cell lung cancer (NSCLC) and gastric malignancies. Structural optimization efforts focused on substituting the pyridazine ring with electron-deficient groups, yielding compounds with IC~50~ values below 0.1 μM in enzymatic assays. The scaffold’s versatility is further demonstrated by its integration into PI3K/mTOR dual inhibitors, which arrest cancer cells in the G1 phase at nanomolar concentrations.
Indole-Based Therapeutics : Indole alkaloids, such as vincristine and vinblastine, established the indole nucleus as a critical component of antimitotic agents. Modern derivatives, including 1H-indole-3-carboxamides, retain this activity while offering improved solubility through carboxamide functionalization. For instance, indole-tetrazole hybrids inhibit HIF pathways in cervical cancer cells (IC~50~ = 3.7 mmol L^−1^), validating the scaffold’s relevance in hypoxia-driven malignancies.
Research Rationale for Hybrid Molecular Design Approach
The rationale for synthesizing N-((6-methoxy-triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide stems from two observations:
- Complementary Mechanisms : Triazolopyridazines inhibit tyrosine kinases (e.g., c-Met), while indoles disrupt microtubule assembly. Combining these may yield a bifunctional agent capable of synergistic cytotoxicity.
- Structural Compatibility : Molecular modeling predicts that the methylene linker aligns the indole’s carboxamide group for hydrogen bonding with tubulin, while the triazolopyridazine core occupies adjacent hydrophobic pockets in kinase domains.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-24-15-7-6-13-19-20-14(22(13)21-15)9-18-16(23)11-8-17-12-5-3-2-4-10(11)12/h2-8,17H,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCDDPPQJOOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CNC4=CC=CC=C43)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with an indole carboxamide moiety. This structural diversity is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 1351694-06-8 |
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity, particularly in inhibiting specific kinases involved in cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound has been reported to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis. The IC50 values for c-Met inhibition were found to be in the low micromolar range, indicating potent activity against cancer cell lines such as A549 and MCF-7 .
- Cell Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.73 ± 0.33 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 1.06 ± 0.16 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
In a recent study by Xia et al., various derivatives of triazolo-pyridazine were synthesized and screened for their biological activities. Among them, this compound showed promising results as an effective inhibitor of cell proliferation and inducer of apoptosis in tumor cells .
Therapeutic Applications
Given its biological activity profile, this compound has potential applications in:
- Cancer Therapy : Its ability to inhibit key kinases involved in cancer progression positions it as a candidate for further development as an anticancer drug.
- Anti-inflammatory Agents : Similar compounds have been explored for their anti-inflammatory properties; thus, this compound may also offer therapeutic benefits in inflammatory diseases.
Scientific Research Applications
Anticancer Properties
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide exhibits significant anticancer properties primarily through its interaction with bromodomain and extraterminal (BET) proteins. This interaction inhibits oncogenes such as c-Myc, which is pivotal in cancer progression. Recent studies have highlighted its antiproliferative effects against various cancer cell lines:
- MCF-7 Cell Line Study : A derivative of the compound was shown to cause MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increase apoptosis rates (29.61-fold compared to control) . This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT.
Enzyme Inhibition
The compound also demonstrates potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. Its ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further development as an anticancer agent .
Pharmacological Effects
The pharmacological profile of this compound suggests a multifaceted role in treating various diseases:
- Antitumor Activity : The compound's ability to inhibit kinases such as c-Met and Pim-1 has been noted, with specific derivatives showing IC50 values as low as against c-Met .
Antifungal Activity
Additionally, derivatives of related triazole compounds have shown antifungal activity against strains such as Candida albicans, indicating potential applications in treating fungal infections .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit strong cytotoxic effects on tumor cells. For instance:
| Study | Cell Line | Result |
|---|---|---|
| MCF-7 Cell Line | Breast Cancer | 29.61-fold increase in apoptosis |
| Cytotoxicity Assay | Various Tumor Cells | Significant growth inhibition |
Comparison with Similar Compounds
Core Modifications
The [1,2,4]triazolo[4,3-b]pyridazine core is shared among several analogues, but substituent variations significantly influence properties:
- 6-Methoxy vs. 6-Hydroxy/Chloro :
- The methoxy group in the target compound contrasts with the 6-hydroxy group in compounds like N-benzoyl-(6-hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine (). Hydroxy groups may increase polarity and hydrogen-bonding capacity but reduce metabolic stability compared to methoxy .
- Chloro substituents (e.g., in 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives) are often used as synthetic intermediates for further functionalization .
Carboxamide-Linked Moieties
- Indole vs. Pyrrole/Benzamide: The indole-3-carboxamide group in the target compound differs from the 1-methyl-pyrrole-2-carboxamide in BK44239 (). Indole’s larger aromatic system and hydrogen-bonding capability may enhance target affinity compared to pyrrole.
Cytotoxicity and Antiproliferative Effects
- Triazolopyridazine Derivatives :
- Compound 24 ([1,2,4]triazolo[4,3-b]pyridazine derivative) demonstrated cytotoxicity against the Hep cell line (IC50: ~1.2 μg/mL), though weaker than adriamycin ().
- Esterified [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives (e.g., compounds 14–17) showed antiproliferative activity against endothelial and tumor cells, despite losing thrombin inhibitory effects ().
Target-Specific Implications
- In contrast, pyrrole-linked analogues like BK44239 lack this indole-driven specificity .
Comparative Data Table
Q & A
Q. What are the key synthetic pathways for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux (e.g., ethanol/triethylamine systems) .
- Step 2 : Introduction of the methoxy group at position 6 via nucleophilic substitution or oxidation-reduction sequences .
- Step 3 : Coupling the indole-3-carboxamide moiety using carbodiimide-mediated amide bond formation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are recommended for handling this compound?
While specific hazard data is limited for this derivative, structurally related triazolopyridazines show low acute toxicity but require standard PPE (gloves, lab coat) and fume hood use during synthesis . Waste should be neutralized before disposal (e.g., acidic/basic hydrolysis for reactive intermediates) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between molecular docking predictions and in vitro bioactivity data?
Example workflow:
- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like GSK-3β or kinase enzymes. Adjust parameters (e.g., grid box size, flexibility of active-site residues) to minimize false positives .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 values. Discrepancies may arise from solvation effects or protein dynamics not modeled in docking .
- Mitigation : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising target affinity?
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at the indole C5 position or replace methoxy with trifluoromethyl to enhance solubility .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsion systems for in vivo studies .
- SAR Analysis : Prioritize analogs with ClogP < 3 and topological polar surface area (TPSA) > 80 Ų to improve membrane permeability .
Q. How should researchers address inconsistent enzymatic inhibition data across assay platforms?
- Assay Optimization : Standardize buffer conditions (e.g., pH 7.4, 1 mM DTT for redox-sensitive targets) and enzyme concentrations .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Data Normalization : Report IC50 values relative to reference inhibitors and account for solvent effects (e.g., DMSO ≤ 1% v/v) .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in this class of compounds?
- Core Modifications : Synthesize derivatives with varied substituents at the triazolo-pyridazine C3 position (e.g., methyl, phenyl) and assess impact on IC50 .
- Bioisosteric Replacement : Replace the indole moiety with benzimidazole or pyrrolo[2,3-b]pyridine to evaluate electronic effects .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .
Data Conflict Resolution
Q. How to reconcile discrepancies between computational binding affinity predictions and experimental inhibition kinetics?
- Hypothesis 1 : Docking may overlook allosteric binding pockets. Validate via X-ray crystallography or cryo-EM .
- Hypothesis 2 : Assay interference (e.g., compound aggregation). Test inhibition in presence of detergents (e.g., 0.01% Tween-20) .
- Hypothesis 3 : Off-target effects. Perform kinome-wide profiling (e.g., KinomeScan) .
Methodological Tables
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Hydrazine hydrate, EtOH, reflux, 4 h | 65 | 92% | |
| Methoxylation | NaOMe, DMF, 80°C, 2 h | 78 | 95% | |
| Amide Coupling | EDC/HOBt, DCM, RT, 12 h | 58 | 98% |
Table 2 : Comparative Docking Scores vs. Experimental IC50
| Target | Docking ΔG (kcal/mol) | IC50 (nM) | Discrepancy Notes |
|---|---|---|---|
| GSK-3β | -9.2 | 120 | Overestimated affinity due to rigid docking |
| CDK2 | -8.5 | 450 | Solvation effects in active site |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
